molecular formula C11H18O B1196586 2-Hexyl-2-cyclopenten-1-one CAS No. 95-41-0

2-Hexyl-2-cyclopenten-1-one

Cat. No. B1196586
CAS RN: 95-41-0
M. Wt: 166.26 g/mol
InChI Key: VGECIEOJXLMWGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclopentenone derivatives, akin to 2-Hexyl-2-cyclopenten-1-one, are synthesized through various methodologies, including organometallic reactions and palladium-catalyzed cycloisomerization processes. For instance, tricarbonylcyclohexadienyliumiron complexes have been reacted with 1,2-bis(trimethylsiloxy)-1-cyclopentene, yielding siloxy acyloins that upon further treatment produce cyclopenten-1-one derivatives (Birch et al., 1980). Additionally, Rh2(OAc)4-mediated intramolecular C–H insertion of 4Z-β-vinyl-α-diazo β-ketoesters has been utilized for the efficient synthesis of cyclopenten-1-one-5-carboxylic ester derivatives (Deng, Xu, & Wang, 2005).

Molecular Structure Analysis

The molecular structure of cyclopentenone derivatives is characterized by their cyclopentenone core, which is a five-membered ring containing a ketone group. This core structure is highly versatile and can undergo various chemical reactions. The crystal structure of certain cyclopentenone derivatives has been determined through X-ray crystallography, revealing the geometrical arrangement of substituents around the cyclopentenone ring and providing insights into their stereochemistry (Shi et al., 2002).

Chemical Reactions and Properties

Cyclopentenone derivatives participate in a wide range of chemical reactions, including cycloadditions, Michael additions, and aldol reactions. These reactions are pivotal in the synthesis of complex organic molecules. For example, the intramolecular photocycloadditions of 1-acetoxy-2-(pent-4-enoyl) cyclopentene have been investigated, showcasing the diverse reactivity and potential applications of these compounds in organic synthesis (Seto et al., 1984).

Scientific Research Applications

  • Polysaccharide Derivation during Kraft Pulping

    2-Hexyl-2-cyclopenten-1-one and its derivatives were identified in small amounts in the chloroform extract of spent liquor from kraft pulping of pine wood. Their formation from polysaccharides was confirmed, suggesting a role in the chemical processing of wood (Niemelä, 1988).

  • Organometallic Compounds in Organic Synthesis

    This compound has been involved in the synthesis of organic molecules, particularly in the formation of 2-(substituted)-2-cyclopenten-1-one, which has potential applications in organic chemistry (Birch et al., 1980).

  • Study of Molecular Spectra and Tautomerism

    2-Hexyl-2-cyclopenten-1-one has been studied for its chemical similarities to hydroxypyrones, particularly in the formation of biologically active metal complexes. Quantum mechanical studies have been conducted to understand its molecular structure and spectroscopic properties (Zborowski et al., 2012).

  • Potential Antiviral Compounds

    It has been used as a starting material in synthesizing 2′-branched-carbocyclic nucleosides, a new class of molecules with potential antiviral properties (Meillon et al., 2005).

  • Vibrational Study in Liquid and Solid State

    The compound's ir and Raman spectra in liquid and solid states have been measured, providing insights into its molecular disorder and phase transitions in the solid state (Cataliotti et al., 1984).

  • Catalytic Hydrogenation Studies

    Research has been conducted on the hydrogenation of 2-Hexyl-2-cyclopenten-1-one using nickel catalysts with deuterium, which is significant in catalysis and chemical synthesis (Hirota et al., 1977).

Safety And Hazards

The safety data sheet for 2-Hexyl-2-cyclopenten-1-one indicates that it may cause skin irritation (H315) . It is classified as a combustible liquid .

properties

IUPAC Name

2-hexylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGECIEOJXLMWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052640
Record name 2-Hexylcyclopent-2-enone
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Hexyl-2-cyclopenten-1-one

CAS RN

95-41-0
Record name 2-Hexyl-2-cyclopenten-1-one
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Record name Dihydro-isojasmone
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Record name Dihydroisojasmone
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Record name 2-Cyclopenten-1-one, 2-hexyl-
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Record name 2-Hexylcyclopent-2-enone
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Record name 2-hexylcyclopent-2-enone
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Record name 2-HEXYL-2-CYCLOPENTEN-1-ONE
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Synthesis routes and methods I

Procedure details

The above prepared mixture (25 parts) was admixed with p-toluenesulfonic acid (1.25 parts) and toluene (75 parts) and refluxed for 2 hours, during which by-produced water was eliminated by azeotropic distillation. The reaction mixture was treated as in Example 1 to give 2-n-hexyl-2-cyclopentenone in a yield of 97 %.
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Synthesis routes and methods II

Procedure details

In a 30 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyhexyl)cyclopentanone (20 g) synthesized in Reference Example 2 and iodine (5 mg), followed by 6 hours of the reaction at 150° C. The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5) to obtain 15.3 g of 2-hexyl-2-cyclopentenone (GC purity: 99.1%).
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Synthesis routes and methods III

Procedure details

In a 50 ml three-neck flask fitted with a thermometer, a condenser and a stirrer were placed 2-hexylidenecyclopentanone (15 g) synthesized in Reference Example 5 and bromine (0.03 g), followed by 6 hours of the reaction at 100-120° C. The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5) to obtain 12.5 g of 2-hexyl-2-cyclopentenone (GC purity: 98.5%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hexyl-2-cyclopenten-1-one
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2-Hexyl-2-cyclopenten-1-one
Reactant of Route 3
2-Hexyl-2-cyclopenten-1-one
Reactant of Route 4
2-Hexyl-2-cyclopenten-1-one
Reactant of Route 5
Reactant of Route 5
2-Hexyl-2-cyclopenten-1-one
Reactant of Route 6
2-Hexyl-2-cyclopenten-1-one

Citations

For This Compound
4
Citations
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The cyclopentanone and cyclopentenone group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, calculated …
Number of citations: 59 www.sciencedirect.com
SJ Enoch, DW Roberts, MTD Cronin - Chemical research in …, 2010 - ACS Publications
… value for Tylosin is relatively low (ω = 1.27 eV), suggesting that within the Michael domain it should have a sensitizing potential similar to that of 2-hexyl-2-cyclopenten-1-one and thus …
Number of citations: 62 pubs.acs.org
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
A toxicologic and dermatologic review of isojasmone when used as a fragrance ingredient is presented. Isojasmone is a member of the fragrance structural group ketones …
Number of citations: 1 www.sciencedirect.com
A Subpart, D Subpart, C Adjuvants - tbt.sist.org.cn
Food and Drug Administration, HHS Pt. 172 409 (c)(2) of the Act), a regulation prescribing the conditions under which the food additive may be safely used (including, but not limited to, …
Number of citations: 0 tbt.sist.org.cn

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